molecular formula C19H14O5S2 B1437777 2,6-Bis(benzenesulfonyl)benzaldehyde CAS No. 1020722-19-3

2,6-Bis(benzenesulfonyl)benzaldehyde

Cat. No. B1437777
M. Wt: 386.4 g/mol
InChI Key: BVVYQZRRPDRAPC-UHFFFAOYSA-N
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Description

2,6-Bis(benzenesulfonyl)benzaldehyde is a chemical compound used in various scientific research . It possesses unique properties that make it valuable in organic synthesis and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of 2,6-Bis(benzenesulfonyl)benzaldehyde is C19H14O5S2, and its molecular weight is 386.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(benzenesulfonyl)benzaldehyde are not explicitly mentioned in the available resources . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Genotoxicity and Mutagenicity Analysis

Benzaldehyde and its Derivatives in Genotoxicity Studies:

  • Benzaldehyde and its derivatives like 2,6-bis(benzenesulfonyl)benzaldehyde are extensively studied for their genotoxic effects. Studies using the Wing Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster demonstrated that benzaldehyde induced genotoxic and mutagenic effects. The research highlighted the significance of evaluating the genotoxicity of such compounds, especially considering their widespread industrial applications. Protein profiling and mutagenicity assessments were crucial in these studies, revealing the profound impact of benzaldehyde on genetic material integrity (Deepa et al., 2012).

Toxicity and Carcinogenicity Research

Analysis of Benzaldehyde Derivatives for Carcinogenicity:

  • Benzaldehyde derivatives have been investigated for their carcinogenic potential. For instance, studies assessing the epidermal carcinogenicity of various compounds, including benzaldehyde derivatives, provide critical insights into their potential risks when exposed to skin. These studies are pivotal for understanding the carcinogenic profiles of such chemicals and formulating safety standards accordingly (J. Holland et al., 1979).

Metabolic and Enzymatic Activity Studies

Impact on Enzymatic Functions and Metabolic Processes:

  • Understanding the metabolic and enzymatic interactions of benzaldehyde derivatives is crucial for comprehending their systemic impact. Studies exploring how these compounds interact with enzymes like glutathione peroxidase shed light on their potential neurotoxicity and the formation of reactive oxygen species. These insights are invaluable for evaluating the safety and environmental impact of these chemicals (T. Tabatabaie & R. Floyd, 1996).

Safety And Hazards

The safety data sheet for 2,6-Bis(benzenesulfonyl)benzaldehyde indicates that it may cause an allergic skin reaction and serious eye irritation . More research is needed to provide a comprehensive safety and hazard analysis.

properties

IUPAC Name

2,6-bis(benzenesulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5S2/c20-14-17-18(25(21,22)15-8-3-1-4-9-15)12-7-13-19(17)26(23,24)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVYQZRRPDRAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(benzenesulfonyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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